molecular formula C18H18N2O4 B5804331 4-methoxy-3-nitro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide

4-methoxy-3-nitro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide

Cat. No.: B5804331
M. Wt: 326.3 g/mol
InChI Key: FYZJPSFLXSYMMZ-UHFFFAOYSA-N
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Description

4-methoxy-3-nitro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide is an organic compound that belongs to the class of nitrobenzamides This compound is characterized by the presence of a methoxy group, a nitro group, and a tetrahydronaphthalenyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-3-nitro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide typically involves a multi-step process:

    Nitration: The starting material, 4-methoxybenzoic acid, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 3-position, forming 4-methoxy-3-nitrobenzoic acid.

    Amidation: The 4-methoxy-3-nitrobenzoic acid is then converted to its corresponding acid chloride using thionyl chloride. This acid chloride reacts with 5,6,7,8-tetrahydronaphthalen-1-amine under basic conditions to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and amidation steps, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-3-nitro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Reduction: 4-methoxy-3-amino-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-methoxy-3-nitro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 4-methoxy-3-nitro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or receptors. Further research is needed to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-3-nitrobenzoic acid
  • 4-methoxy-3-nitrobenzamide
  • 5,6,7,8-tetrahydronaphthalen-1-amine

Uniqueness

4-methoxy-3-nitro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide is unique due to the combination of its functional groups and the tetrahydronaphthalenyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-methoxy-3-nitro-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-24-17-10-9-13(11-16(17)20(22)23)18(21)19-15-8-4-6-12-5-2-3-7-14(12)15/h4,6,8-11H,2-3,5,7H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYZJPSFLXSYMMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC3=C2CCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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